Tigonin

描述

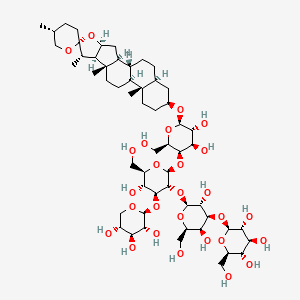

Overview of Steroidal Saponins (B1172615) in Phytochemistry

Steroidal saponins are a significant class of naturally occurring compounds widely distributed throughout the plant kingdom. iscientific.orgsemanticscholar.org These complex molecules are characterized by a steroidal aglycone, known as a sapogenin, which is covalently linked to one or more sugar chains. iscientific.orgsemanticscholar.org The aglycone portion is a 27-carbon steroid skeleton. wikipedia.org This amphipathic nature, with a hydrophobic steroid backbone and hydrophilic sugar moieties, gives them their characteristic soap-like property of forming a stable foam in aqueous solutions. nih.gov

In phytochemistry, steroidal saponins are classified as secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in the plant's defense mechanisms against pathogens and herbivores. nih.govnih.gov They are found in a variety of plant families, including Agavaceae, Dioscoreaceae, and Liliaceae. semanticscholar.orgnih.gov The structural diversity of steroidal saponins is vast, arising from variations in the aglycone structure and the composition and linkage of the sugar chains. iscientific.org They are broadly categorized into two main types based on their aglycone skeleton: spirostanol (B12661974) and furostanol saponins. semanticscholar.orgnih.gov Spirostanol saponins feature a six-ring system, while furostanol saponins have a five-ring system with an open sixth ring. semanticscholar.org

Historical Context of Tigonin's Discovery and Initial Characterization

This compound is a steroidal saponin (B1150181) whose aglycone, tigogenin (B51453), was first isolated from the leaves of Digitalis lanata in 1925. drugfuture.com Further research by Jacobs and Fleck in 1930 also contributed to its early characterization. drugfuture.com The isolation of this compound itself from Digitalis species was reported by Tschesche in 1936 and Liang and Noller in 1935. drugfuture.com These initial studies laid the groundwork for understanding this complex natural product.

A significant milestone in the structural elucidation of this compound was the determination of its constituent parts. It was found to be composed of one unit of the sapogenin tigogenin and a pentasaccharide chain consisting of two glucose, two galactose, and one xylose unit. drugfuture.com The complete chemical structure of tigogenin was later established by Marker and Rohrmann in 1940. drugfuture.com This foundational work was crucial for positioning this compound within the broader landscape of steroidal saponin chemistry.

Significance of this compound Research within Natural Product Chemistry

The study of this compound holds considerable significance within the field of natural product chemistry. As a representative steroidal saponin, research into its structure, properties, and synthesis provides valuable insights into this diverse class of compounds. The complex glycosidic linkages and stereochemistry of this compound present a challenging and rewarding subject for structural elucidation and synthetic chemistry.

Furthermore, the aglycone of this compound, tigogenin, is a key starting material for the semi-synthesis of various steroid drugs. nih.gov This industrial application underscores the economic and medicinal importance of natural products like this compound. The investigation of this compound and its derivatives continues to contribute to the development of new synthetic methodologies and the discovery of novel bioactive compounds. The intricate molecular architecture of this compound serves as an inspiration for the design and synthesis of new molecules with potential therapeutic applications.

属性

CAS 编号 |

1329-83-5 |

|---|---|

分子式 |

C56H92O27 |

分子量 |

1197.3 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H92O27/c1-21-7-12-56(73-19-21)22(2)34-29(83-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)74-50-43(70)40(67)45(33(18-60)78-50)79-53-48(47(38(65)32(17-59)77-53)81-49-41(68)35(62)28(61)20-72-49)82-52-44(71)46(37(64)31(16-58)76-52)80-51-42(69)39(66)36(63)30(15-57)75-51/h21-53,57-71H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42-,43-,44-,45+,46+,47+,48-,49+,50-,51+,52+,53+,54+,55+,56-/m1/s1 |

InChI 键 |

QERHBVOJJKVACB-NAURGQNWSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

手性 SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |

其他CAS编号 |

1329-83-5 |

产品来源 |

United States |

Botanical Origins and Ecological Distribution of Tigonin Producing Species

Genus Cestrum as a Primary Source of Tigonin

The genus Cestrum, belonging to the family Solanaceae, is recognized as a significant source of steroidal saponins (B1172615), including this compound. researchgate.net This genus comprises approximately 150-250 species native to warm temperate to tropical regions of the Americas. wikipedia.org Major concentrations of Cestrum species are found in Brazil and the Andean region. cabidigitallibrary.org

Cestrum nocturnum, commonly known as night-blooming jasmine, is native to Mexico, Central America, and northern South America. wikipedia.org It has become widely naturalized in tropical and subtropical regions across the globe, including South Asia, Australia, New Zealand, South Africa, southern China, and the southernmost United States. cabidigitallibrary.orgwikipedia.org This species is often found in the wet tropical biome and can occur as an occasional escape around villages, sawmills, and arboreta. kew.org Altitudinally, it has been recorded between 200 and 2600 meters above sea level in Colombia. kew.org C. nocturnum is typically an evergreen woody shrub or small tree. wikipedia.orgkew.org

Cestrum diurnum, known as day-blooming jasmine, is native to Mexico, Guatemala, Cuba, Jamaica, and Puerto Rico. kew.orgresearchgate.net It has been introduced and naturalized in various tropical and subtropical areas, including India, South Africa, numerous Pacific islands, and across tropical and subtropical America. cabidigitallibrary.orgijapr.in Similar to C. nocturnum, it is a shrub found in the wet tropical biome. kew.org Its ecological distribution includes disturbed areas, hammocks, coastal strands, gardens, roadsides, fencerows, pastures, vacant lots, and abandoned farmland. cabidigitallibrary.orgunc.eduasianplant.net C. diurnum shows a particular association with pasture fencerows due to seed dispersal by birds and is common in limestone areas, tolerating various soil textures. cabidigitallibrary.orgasianplant.net It has also been noted at altitudes ranging from 200 to 2600 meters in Colombia. kew.org

Phytogeographically, the presence of this compound in Cestrum nocturnum and Cestrum diurnum links this compound to species originating in the Neotropics. The widespread naturalization of these species across various tropical and subtropical regions globally indicates the successful establishment of this compound-producing plants in diverse introduced environments. Studies have reported the presence of this compound as a derivative of tigogenin (B51453) in the leaves of C. nocturnum. researchgate.net this compound has also been identified as a chemical constituent in the leaves of Cestrum diurnum. ijapr.in The isolation of numerous steroidal saponins, including this compound, from certain Cestrum species highlights the genus's significance as a source of these compounds. researchgate.net

Here is a summary of the distribution of this compound-producing Cestrum species:

| Species | Native Range | Naturalized/Introduced Range |

| Cestrum nocturnum | Mexico, Central America, northern South America | South Asia, Australia, New Zealand, South Africa, southern China, southernmost US, Pacific region |

| Cestrum diurnum | Mexico, Guatemala, Cuba, Jamaica, Puerto Rico | India, South Africa, Pacific islands, tropical and subtropical America |

Occurrence in Other Plant Genera

Beyond the Cestrum genus, this compound has been identified in at least two other distinct plant genera: Digitalis and Trigonella.

This compound has been identified and isolated from Digitalis ferruginea, commonly known as rusty foxglove. researchgate.netresearchgate.net Research on the fresh first-year leaves of Digitalis ferruginea successfully isolated the saponin (B1150181) this compound. researchgate.netresearchgate.net The amount of this compound isolated was approximately two percent of the dry weight of the leaves. researchgate.net Digitalis ferruginea is a perennial herbaceous plant native to eastern Europe, including Hungary, Romania, Turkey, and the Caucasus, as well as the northern Mediterranean. seedaholic.comnplg.gov.ge

Trigonella foenum-graecum Linn., known as fenugreek, is an annual plant in the family Fabaceae. wikipedia.org It is cultivated worldwide as a semiarid crop and is native to the Mediterranean, Europe, and Asia. wikipedia.orgwebmd.com While Trigonella foenum-graecum is known to contain various secondary metabolites, including saponins, the conducted search did not yield specific research confirming the presence of this compound in this species. nih.govfeedipedia.org

Here is a summary of other plant sources where this compound's presence was noted:

| Species | Family | Native Range | Part of Plant Studied | Concentration (if reported) |

| Digitalis ferruginea | Plantaginaceae | Eastern Europe, Northern Mediterranean, Caucasus | Fresh first-year leaves | Approximately 2% of dry weight researchgate.net |

| Trigonella foenum-graecum | Fabaceae | Mediterranean, Europe, Asia | Not specified (Presence not confirmed in search results) | Not reported (Presence not confirmed in search results) |

Environmental Factors Influencing this compound Accumulation in Plants

The accumulation of secondary metabolites, such as this compound, in plants is influenced by a complex interplay of environmental factors. These factors can affect plant growth, development, and metabolic pathways. Key environmental variables known to shape secondary metabolite synthesis include light exposure (quantity, quality, and duration), temperature variations, water availability, humidity, and soil conditions (pH, moisture, organic matter, and compaction). oregonstate.educropnuts.commaxapress.comd-nb.infonih.gov Biotic factors, such as the presence of pathogens and herbivores, can also play a role. maxapress.com

Studies on medicinal plants in general indicate that different environmental conditions can significantly impact the physiological and biochemical responses, as well as the secondary metabolic processes. d-nb.info For instance, light intensity and photoperiod can influence the accumulation of various secondary metabolites. maxapress.com Soil moisture is crucial for nutrient transport and uptake, which indirectly affects metabolite production. cropnuts.com Temperature influences most plant processes, including those related to secondary metabolism. oregonstate.edu The relationship between environmental factors and secondary metabolite accumulation is often species-specific and can lead to variations in compound levels. d-nb.info While specific detailed research findings on how these environmental factors directly influence this compound accumulation in Cestrum or Digitalis ferruginea were not extensively found in the search results, the general principles of environmental influence on plant secondary metabolites suggest that light, temperature, water availability, and soil conditions likely play a role in the levels of this compound present in these plants.

Biosynthesis and Metabolic Pathways of Tigonin

Precursor Pathways to Steroidal Saponins (B1172615)

The journey to synthesizing tigonin begins with the production of its core steroidal skeleton. This process is shared with other sterols and steroidal saponins and relies on fundamental metabolic pathways conserved within the plant kingdom.

The biosynthesis of all steroidal saponins, including this compound, originates from the mevalonate (B85504) (MVA) pathway, an essential metabolic route present in eukaryotes, archaea, and some bacteria. khanacademy.org This pathway is responsible for producing the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids. khanacademy.org

The MVA pathway begins in the cytoplasm with the condensation of two acetyl-CoA molecules. khanacademy.org Through the action of a series of enzymes, this leads to the formation of the key six-carbon intermediate, (R)-mevalonate. This molecule is then phosphorylated and decarboxylated to yield IPP. khanacademy.org IPP and DMAPP units are subsequently condensed to form the 15-carbon farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase, produces the 30-carbon linear hydrocarbon, squalene. Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256), a critical branch-point intermediate that serves as the direct precursor for the cyclization step leading to sterols. nih.gov

Table 1: Key Enzymes of the Mevalonic Acid (MVA) Pathway

| Enzyme | Abbreviation | Function |

| Acetyl-CoA acetyltransferase | ACAT | Condenses two Acetyl-CoA molecules to form Acetoacetyl-CoA. |

| HMG-CoA synthase | HMGS | Condenses Acetoacetyl-CoA with Acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to Mevalonate; a key rate-limiting step. youtube.com |

| Mevalonate kinase | MVK | Phosphorylates Mevalonate to Mevalonate-5-phosphate. |

| Phosphomevalonate kinase | PMK | Phosphorylates Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates Mevalonate-5-pyrophosphate to form Isopentenyl pyrophosphate (IPP). |

| Isopentenyl pyrophosphate isomerase | IPI | Isomerizes Isopentenyl pyrophosphate (IPP) to Dimethylallyl pyrophosphate (DMAPP). |

| Farnesyl pyrophosphate synthase | FPPS | Condenses IPP and DMAPP units to form Farnesyl pyrophosphate (FPP). |

| Squalene synthase | SQS | Condenses two FPP molecules to form Squalene. |

| Squalene epoxidase | SQE | Oxidizes Squalene to 2,3-Oxidosqualene. |

The formation of the specific aglycone of this compound, known as tigogenin (B51453), involves a series of enzymatic modifications starting from 2,3-oxidosqualene. The first committed step in sterol biosynthesis in plants is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC), typically cycloartenol (B190886) synthase, to produce the tetracyclic triterpenoid (B12794562) cycloartenol.

From cycloartenol, a cascade of enzymatic reactions, including demethylations, isomerizations, and reductions, leads to the formation of cholesterol. Cholesterol is widely recognized as the primary precursor for the biosynthesis of spirostanol-type saponins like this compound. nih.gov The conversion of cholesterol to the tigogenin aglycone requires a series of oxidative modifications at the side chain, primarily at the C-16, C-22, and C-26 positions. nih.gov These reactions are predominantly catalyzed by members of the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govwikipedia.org These enzymes hydroxylate specific carbon atoms on the cholesterol side chain, which is followed by cyclization to form the characteristic fused spiroketal ring system (rings E and F) of tigogenin. While the general pathway is understood, the precise sequence and the specific P450 enzymes responsible for each step in tigogenin formation are areas of active research.

Table 2: Key Enzyme Families in Tigogenin Aglycone Formation

| Enzyme Family | General Function | Specific Role in Tigogenin Biosynthesis |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene. | Forms the initial tetracyclic sterol skeleton (e.g., cycloartenol). |

| Cytochrome P450 (CYP) | Catalyze diverse oxidative reactions, including hydroxylation. wikipedia.org | Hydroxylate the cholesterol side chain at key positions (e.g., C-22, C-26) to facilitate spiroketal ring formation. nih.gov |

| Sterol Reductases/Isomerases | Modify the sterol nucleus and side chain. | Participate in the conversion of cycloartenol to cholesterol. Genes like DWF1 and HYD1 are involved in this broader pathway. nih.gov |

Glycosylation Mechanisms Leading to this compound Formation

Glycosylation is the final and crucial stage in the biosynthesis of this compound, where the lipid-soluble tigogenin aglycone is converted into a more water-soluble and biologically active saponin (B1150181). This process involves the sequential and highly specific attachment of sugar units, catalyzed by a group of enzymes known as UDP-dependent glycosyltransferases (UGTs).

The assembly of the oligosaccharide chain of this compound begins with the action of a highly specific UGT. This enzyme exhibits strict regioselectivity, meaning it transfers a sugar moiety from a UDP-sugar donor to a specific hydroxyl group on the tigogenin aglycone. In the case of this compound and many other steroidal saponins, the first glycosylation event occurs at the C-3 hydroxyl (C3-OH) group of the sterol backbone. A UGT recognizes the tigogenin substrate and catalyzes the transfer of a glucose molecule from UDP-glucose to this position, forming an O-glycosidic bond. This initial glycosylation is a critical step that primes the molecule for subsequent sugar additions.

Following the initial attachment of glucose to the C-3 position, the oligosaccharide chain is elongated through the sequential action of several other distinct UGTs. Each UGT is specific for the sugar it transfers (e.g., glucose, xylose, galactose) and the position on the growing sugar chain to which it attaches the new monosaccharide. khanacademy.org This step-wise assembly results in the specific branched pentasaccharide chain characteristic of this compound. The precise structure and linkages of this chain are critical for the compound's biological activity. The process requires a coordinated series of enzymatic reactions, with the product of one UGT reaction becoming the substrate for the next, ultimately building the complex glycan moiety.

Table 3: Oligosaccharide Chain Composition and Linkage in this compound

The pentasaccharide chain is attached to the C-3 hydroxyl group of the tigogenin aglycone. The structure is built sequentially as follows:

| Step | Sugar Added | Donor Substrate | Linkage Formed | Growing Chain (from Aglycone outwards) |

| 1 | D-Glucose | UDP-Glucose | β-1,3-linkage to Tigogenin | Tigogenin-Glc |

| 2 | D-Galactose | UDP-Galactose | β-1,4-linkage to Glucose (1) | Tigogenin-Glc(4)-Gal |

| 3 | D-Glucose | UDP-Glucose | β-1,4-linkage to Galactose | Tigogenin-Glc(4)-Gal(4)-Glc |

| 4 | D-Glucose | UDP-Glucose | β-1,2-linkage to Glucose (2) | Tigogenin-Glc(4)-Gal(4)-Glc(2)-Glc |

| 5 | D-Xylose | UDP-Xylose | β-1,3-linkage to Glucose (2) | Tigogenin-Glc(4)-Gal(4)-Glc(3)-[Xyl(1)]-(2)Glc |

Note: The final structure is branched at the second glucose molecule.

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is under complex genetic control, with numerous genes encoding the enzymes required for each step of the pathway. While the complete genetic blueprint for this compound production has not been fully elucidated in a single plant species, research into related compounds in plants like Digitalis purpurea (foxglove) provides significant insight. researchgate.net The key gene families involved are those that encode the enzymes of the MVA pathway, oxidosqualene cyclases, Cytochrome P450s, and UDP-glycosyltransferases.

Modern genomic and transcriptomic approaches are instrumental in identifying candidate genes. By analyzing the gene expression profiles in tissues where this compound accumulates, researchers can find genes that are co-expressed with known pathway genes. For instance, studies in Digitalis have identified specific P450s and reductases like DWF1 and HYD1 that are involved in the biosynthesis of steroidal precursors. nih.gov Similarly, families of UGT genes are analyzed to find members responsible for the specific glycosylation steps. nih.gov Functional characterization, often involving heterologous expression of a candidate gene in a host like yeast or Nicotiana benthamiana, is then used to confirm the precise enzymatic activity and its role in the pathway. The identification of these genes is a critical first step toward potentially using metabolic engineering or synthetic biology to enhance the production of valuable saponins like this compound.

Identification and Characterization of Candidate Biosynthetic Genes

The synthesis of this compound's core structure and its subsequent modifications is governed by specific sets of genes, often organized into biosynthetic gene clusters (BGCs). nih.govresearchgate.net The identification of these BGCs is a primary objective in understanding and potentially engineering the production of natural products. nih.gov The key enzyme families implicated in the later stages of steroidal saponin biosynthesis are cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). researchgate.net

While the complete BGC for this compound is not fully elucidated, research into structurally similar compounds, such as diosgenin, provides a strong model. mdpi.com In these pathways, P450 enzymes are responsible for the oxygenation and modification of the initial steroid backbone, derived from cholesterol. researchgate.netmdpi.com Following the formation of the aglycone (the non-sugar portion), UGTs play a crucial role. researchgate.netnih.gov These enzymes catalyze the transfer of sugar moieties from activated sugar donors, like UDP-glucose, to the aglycone scaffold. nih.govfrontiersin.org This glycosylation step is what converts the aglycone into its final saponin form. nih.gov

The identification of these candidate genes often relies on genome mining and comparative genomics, looking for genes homologous to known biosynthetic enzymes in plants that produce similar compounds. nih.govbeilstein-journals.org

Table 1: Key Enzyme Families in this compound Biosynthesis

| Enzyme Family | General Function in Pathway | Example Reaction |

|---|---|---|

| Cytochrome P450s (CYPs) | Hydroxylation and oxidation of the steroid backbone. | Modification of cholesterol derivatives to form the sapogenin structure. |

| UDP-Glycosyltransferases (UGTs) | Glycosylation; transfer of sugar units to the aglycone. | Attachment of a sugar chain to tigogenin to form this compound. |

Transcriptomic Analysis of this compound-Producing Pathways

Transcriptomic analysis is a powerful technique used to identify genes involved in specific metabolic pathways by profiling gene expression under different conditions. nih.govnih.govmdpi.com This approach has been successfully applied to discover genes in the biosynthetic pathways of various plant secondary metabolites, including the precursors to this compound. mdpi.comscienceopen.com

In a typical study, researchers compare the transcriptomes (the full range of messenger RNA molecules) of a this compound-producing plant under conditions that stimulate saponin production versus control conditions. mdpi.com For instance, treatment with methyl jasmonate (MeJA), a plant signaling molecule, has been shown to induce the biosynthesis of diosgenin, a sapogenin structurally related to tigogenin. mdpi.com By analyzing the differentially expressed genes (DEGs), scientists can pinpoint candidate genes that are upregulated in correlation with increased product accumulation. mdpi.comnih.gov

This analysis generates large datasets that can identify numerous potential CYP and UGT candidates. mdpi.com Further phylogenetic analysis and expression pattern validation help to narrow down the specific family members most likely involved in the pathway. mdpi.comnih.gov

Table 2: Representative Findings from a Comparative Transcriptome Analysis

| Analysis Step | Description | Outcome |

|---|---|---|

| Sample Treatment | Plant seedlings are treated with an elicitor like Methyl Jasmonate (MeJA) to induce the secondary metabolic pathway. mdpi.com | Increased accumulation of the target compound (e.g., sapogenins). mdpi.com |

| RNA Sequencing | RNA is extracted from both treated and control samples and sequenced to generate transcriptome datasets. mdpi.com | Millions of clean reads are obtained and assembled into transcripts. mdpi.comnih.gov |

| Differential Gene Expression | The expression levels of genes in the treated samples are compared to the control samples. mdpi.com | Identification of a set of Differentially Expressed Genes (DEGs), many of which are upregulated. mdpi.comnih.gov |

| Gene Annotation & Pathway Analysis | DEGs are annotated and mapped to known metabolic pathways, such as the KEGG pathways. nih.govmdpi.com | Enrichment of genes in pathways like "steroid biosynthesis" or "phenylpropanoid biosynthesis". nih.govmdpi.com |

| Candidate Gene Identification | Specific upregulated genes encoding enzymes like CYPs and UGTs are selected as strong candidates for pathway involvement. mdpi.comnih.gov | A list of candidate genes for further functional characterization. mdpi.com |

Intermediary Metabolites in the this compound Biosynthetic Cascade

Intermediary metabolism describes the complete set of reactions involved in converting nutrients into energy and the building blocks for cellular components. nih.govyoutube.com Within this network, a biosynthetic cascade refers to a series of enzymatic steps that convert a precursor molecule into a final product, passing through several intermediate compounds known as intermediary metabolites. youtube.comnih.gov

The biosynthesis of a complex natural product like this compound begins with simple precursors from primary metabolism that enter the terpenoid biosynthesis pathway to form a C30 triterpene scaffold. researchgate.netresearchgate.net This scaffold then undergoes a series of modifications, including cyclization, oxidation, and hydroxylation, catalyzed by enzymes like cytochrome P450s. These reactions produce a sequence of intermediary metabolites, culminating in the formation of the direct precursor to the final saponin. researchgate.net

Relationship and Interconversion with Tigogenin

The most critical intermediary metabolite in the final stage of this compound biosynthesis is the steroidal sapogenin, tigogenin . researchgate.netnih.gov this compound is a glycoside of tigogenin, meaning tigogenin constitutes the aglycone (non-carbohydrate) portion of the molecule.

The relationship is that of a precursor and its glycosylated product. The biosynthesis proceeds in a specific order:

The complex steroid skeleton of tigogenin is synthesized first.

Once the tigogenin aglycone is formed, it becomes the substrate for one or more UDP-glycosyltransferases (UGTs). researchgate.netdtu.dk

These UGT enzymes catalyze the "interconversion," which is more accurately a one-way glycosylation reaction. They transfer sugar units (e.g., glucose, galactose, xylose) from an activated sugar donor, such as UDP-glucose, to the hydroxyl group at the C-3 position of the tigogenin molecule. nih.govfrontiersin.org

This enzymatic glycosylation is the definitive step that converts tigogenin into this compound. The number and type of sugar units attached determine the specific identity of the resulting saponin.

Table 3: Interconversion of Tigogenin to this compound

| Precursor (Aglycone) | Enzyme | Sugar Donor (Example) | Product (Glycoside) |

|---|

| Tigogenin | UDP-glycosyltransferase (UGT) researchgate.net | UDP-glucose frontiersin.org | This compound |

Advanced Methodologies for Structural Elucidation and Quantitative Analysis of Tigonin

Chromatographic Techniques in Tigonin Isolation and Purification

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual compounds from complex mixtures based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For a steroidal saponin (B1150181) like this compound, which is often present alongside numerous other related compounds in plant extracts, high-resolution chromatographic techniques are essential for achieving the purity required for structural and quantitative studies.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the isolation, purification, and quantification of saponins (B1172615). researchgate.netresearchgate.net The method utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov For steroidal saponins, reversed-phase HPLC, typically using a C18 column, is the most common approach.

The isolation of this compound via HPLC involves a multi-step process that begins with a crude plant extract. This extract is often subjected to preliminary fractionation using methods like open column chromatography before being refined with preparative HPLC. nih.govmdpi.com HPLC-guided fractionation allows researchers to track the target compound through the separation process by analyzing the resulting fractions. nih.gov A typical HPLC method for the analysis and purification of saponins involves a gradient elution system, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities.

For quantitative analysis, an HPLC method must be validated to ensure its accuracy and reliability. youtube.com This involves developing a calibration curve using a pure standard of the compound. Linearity is established by analyzing the standard at various concentrations and plotting the peak area against the concentration. scielo.br The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 1: Example of a Generic HPLC Gradient for Saponin Analysis

| Time (minutes) | % Solvent A (e.g., Water with 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile) |

| 0-5 | 90 | 10 |

| 5-35 | 50 | 50 |

| 35-45 | 10 | 90 |

| 45-50 | 10 | 90 |

| 50-55 | 90 | 10 |

| This table represents a generalized gradient. The actual conditions must be optimized for the specific separation. |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at much higher pressures, resulting in dramatically increased resolution, shorter analysis times, and greater sensitivity. frontiersin.org These features make UHPLC an ideal tool for phytochemical fingerprinting—a technique used to create a characteristic chemical profile of a plant extract. nih.govresearchgate.net

A phytochemical fingerprint is essentially a comprehensive chromatographic profile that represents the complex mixture of chemical constituents in an herbal sample. clemson.edu For plants containing this compound, such as those from the Paris genus, UHPLC fingerprinting can be used to differentiate between species, assess quality based on cultivation year or geographical origin, and ensure batch-to-batch consistency. nih.govresearchgate.netnih.gov

In practice, a UHPLC system, often coupled with a mass spectrometer (UHPLC-MS), analyzes the plant extract. frontiersin.orgnih.gov The resulting chromatogram, with its multitude of peaks corresponding to different compounds, serves as the fingerprint. slideshare.net By comparing the fingerprints of different samples using chemometric statistical analyses (like Principal Component Analysis - PCA), researchers can identify similarities and differences in their chemical composition. nih.govnih.gov This approach allows for the identification of key chemical markers that distinguish one sample from another and can be used to verify the authenticity and quality of raw materials containing this compound. clemson.edu

Spectroscopic Approaches for Structural Confirmation

While chromatography excels at isolation and quantification, spectroscopy is the definitive tool for elucidating the molecular structure of a purified compound. mdpi.com Techniques such as NMR, MS, and IR spectroscopy provide complementary information that, when pieced together, reveals the complete architecture of the this compound molecule, from its steroidal core to the arrangement of its sugar moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the complete structure of organic molecules, including the complex sugar chains of saponins. mdpi.comnih.gov NMR provides detailed information about the carbon-hydrogen framework, the stereochemistry, and, crucially, the connectivity between the individual monosaccharide units (glycosidic linkages). slu.se

To determine the structure of the oligosaccharide chain in this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. iaea.orgresearchgate.net

¹H NMR: Provides information on the number and type of protons, with anomeric protons (the H-1 of each sugar) typically appearing in a distinct region of the spectrum, indicating the number of sugar units.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to trace the proton network within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of each proton to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is key for determining glycosidic linkages. It reveals long-range couplings (typically over two or three bonds) between protons and carbons. researchgate.net A cross-peak between the anomeric proton (H-1) of one sugar and a carbon atom of the adjacent sugar definitively identifies the linkage site. harvard.edu For example, a correlation between H-1 of a glucose unit and C-3 of the aglycone would confirm a 1→3 linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which helps to confirm the sequence of sugars and their spatial arrangement. researchgate.net

By systematically analyzing the data from these experiments, researchers can piece together the exact sequence of sugars and the precise location and stereochemistry of each glycosidic bond in the this compound molecule. nih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. youtube.com When coupled with a separation technique like HPLC or UHPLC, it becomes a powerful tool for analyzing complex mixtures and identifying compounds. researchgate.net

In the analysis of this compound, tandem mass spectrometry (MS/MS) is particularly valuable. In this technique, the intact molecule (the precursor ion) is selected and then fragmented. The pattern of fragmentation provides a structural fingerprint. nih.gov For a saponin like this compound, the fragmentation typically involves the sequential loss of the sugar units from the aglycone. researchgate.net By analyzing the mass difference at each fragmentation step, the mass of each sugar in the chain can be determined, helping to identify the monosaccharides and their sequence.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing extremely accurate mass measurements (typically to within 0.001 atomic mass units). slideshare.net This high accuracy allows for the unambiguous determination of a molecule's elemental formula. nih.gov For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions. This capability is critical for confirming the identity of this compound and for characterizing unknown metabolites or degradation products in a sample. mdpi.comthermofisher.com UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a common HRMS platform used for the analysis of steroidal saponins. nih.govnih.gov

Table 2: Characteristic Mass Spectral Fragmentation of a Saponin

| Ion | Description | Significance |

| [M+H]⁺ or [M+Na]⁺ | Intact molecule (precursor ion) | Determines the molecular weight of the entire this compound molecule. |

| [M+H - Sugar1]⁺ | Loss of the terminal sugar unit | Confirms the mass and identity of the first sugar in the chain. |

| [M+H - Sugar1 - Sugar2]⁺ | Loss of the first two sugar units | Confirms the mass and identity of the second sugar. |

| [Aglycone+H]⁺ | The steroidal core after loss of all sugars | Confirms the molecular weight and identity of the aglycone (Tigogenin). |

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FTIR) Spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govyoutube.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending). nih.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a molecular fingerprint. researchgate.net

For steroidal saponins like this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its general chemical class. nih.gov While IR does not provide the detailed structural connectivity of NMR, it is an excellent tool for initial characterization and for confirming the presence of key structural motifs. researchgate.net It can be used to quickly screen plant extracts or purified fractions for the presence of saponins. researchgate.net

Table 3: Characteristic IR Absorption Bands for Steroidal Saponins

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance in this compound Structure |

| ~3400 | O-H Stretching | Hydroxyl Groups | Indicates the presence of -OH groups on the sugar moieties and the steroidal backbone. researchgate.net |

| ~2930 | C-H Stretching | Aliphatic CH, CH₂, CH₃ | Corresponds to the carbon-hydrogen bonds of the steroidal nucleus and sugar rings. nih.gov |

| ~1640 | C=C Stretching | Alkene | May indicate double bonds within the steroidal structure, though this compound's aglycone is saturated. |

| ~1050-1100 | C-O Stretching | Ether and Alcohol | Characteristic of the C-O bonds within the sugar rings and the C-O-C glycosidic linkages. scielo.brresearchgate.net |

| ~900-980 | Spiroketal Group | Characteristic absorptions for the spirostanol (B12661974) ring system found in saponins like this compound. |

Advanced Methods for Micro-Scale and In Situ Analysis

The analysis of this compound, especially when sample availability is limited or when assessing its distribution within plant tissues, calls for advanced micro-scale and in situ analytical approaches. These methods are characterized by their high sensitivity and minimal sample preparation requirements.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): This technique stands as a cornerstone for the micro-scale analysis of this compound. UPLC systems, operating with sub-two-micron particle columns, provide rapid and high-resolution separations of complex saponin mixtures, including this compound and its isomers. researchgate.netnih.gov The coupling of UPLC with tandem mass spectrometry (MS/MS), particularly with sensitive analyzers like triple quadrupole (TQ) or quadrupole time-of-flight (Q-TOF), allows for the detection and quantification of this compound at very low concentrations. nih.govresearchgate.net The high sensitivity of UPLC-MS/MS means that only a minute amount of sample is required for analysis, often in the picogram to nanogram range, making it an ideal micro-analytical tool. researchgate.net For instance, methods developed for similar cardiac glycosides have achieved limits of quantification (LOQ) as low as 0.25 ng/mL in plasma samples. researchgate.net

The structural elucidation of this compound can be significantly enhanced using high-resolution mass spectrometry (HRMS) such as UPLC-Q-TOF-MS/MS. jmb.or.krnih.govfrontiersin.org This technology provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites. The fragmentation patterns generated in the MS/MS mode offer detailed structural information about the aglycone and the sugar chain, which is essential for the unambiguous identification of this compound in complex extracts. nih.gov

In Situ and Near-In Situ Analysis: While true in situ analysis of this compound at a cellular level is challenging, certain spectroscopic techniques show promise for near-invasive or minimally destructive analysis. Near-infrared spectroscopy (NIRS) is a rapid analytical method that can be used for the quantitative analysis of saponins in plant materials with little to no sample preparation. mdpi.com By developing a robust calibration model, NIRS could potentially be used to screen for this compound content directly in powdered plant material, providing a rapid assessment of quality without the need for extraction.

Standardization and Quality Control Methodologies for this compound Extracts

The standardization and quality control of botanical extracts containing this compound are essential to ensure consistency, efficacy, and safety. This involves the use of validated analytical methods to quantify this compound and to create a chemical fingerprint of the extract.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful and cost-effective chromatographic technique for the quantification and fingerprint analysis of herbal extracts. researchgate.netsigmaaldrich.comrjptonline.org For the quality control of this compound extracts, a validated HPTLC method can be established. pharmjournal.ru This involves spotting the extract alongside a certified this compound reference standard on an HPTLC plate, followed by development with a suitable mobile phase. researchgate.net Densitometric scanning is then used for quantification. researchgate.net

Validation of an HPTLC method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as: rjptonline.orgnih.gov

Linearity: Establishing a linear relationship between the concentration of the standard and the detector response.

Precision: Ensuring minimal variation in results from repeated analyses of the same sample (intra-day and inter-day precision).

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

Specificity: Ensuring that the analytical signal corresponds only to this compound and not to other components in the extract.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

UPLC-MS/MS for Quality Control: Beyond its use in micro-scale analysis, UPLC-MS/MS is also a gold standard for the quantitative analysis component of quality control for this compound extracts. nih.govresearchgate.net Its high selectivity and sensitivity allow for the accurate determination of this compound content even in the presence of structurally similar saponins. nih.govnih.gov A validated UPLC-MS/MS method provides precise and accurate quantification, which is essential for the standardization of extracts. The establishment of such a method requires the availability of a certified this compound reference standard. nih.govsigmaaldrich.comusp.org

The table below outlines typical validation parameters for the quantification of this compound using HPTLC and UPLC-MS/MS, based on established methods for similar steroidal saponins.

| Parameter | HPTLC-Densitometry | UPLC-MS/MS |

| Linearity Range | 100 - 1000 ng/spot | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Precision (%RSD) | < 3% | < 2% |

| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |

| LOD | ~20 ng/spot | ~0.1 ng/mL |

| LOQ | ~60 ng/spot | ~0.5 ng/mL |

By employing these advanced analytical methodologies, it is possible to achieve a comprehensive characterization and robust quality control of this compound and its extracts, ensuring consistency and reliability for research and potential future applications.

Investigation of Tigonin S Biological Activities at the Cellular and Molecular Level in Vitro and Mechanistic Studies

Cellular Membrane Interactions and Permeabilization Mechanisms

The primary mechanism by which many saponins (B1172615), including likely Tigonin, exert their biological effects is through interaction with cellular membranes. This interaction can lead to a cascade of events that disrupt normal cellular function and integrity.

Steroidal saponins are known for their amphiphilic nature, which allows them to interact with lipids in the plasma membrane. Research on closely related saponins, such as digitonin, reveals a specific affinity for sterols, particularly cholesterol, which is a key component of eukaryotic cell membranes. nih.govnih.gov The proposed mechanism involves the aglycone (hydrophobic) part of the saponin (B1150181) molecule intercalating into the lipid bilayer, where it complexes with cholesterol molecules. nih.gov

This interaction is believed to cause a rearrangement of membrane components, leading to the formation of pores or lesions. nih.gov Studies using artificial membrane models like large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs) have demonstrated that the presence of cholesterol is essential for saponins like digitonin to induce membrane permeability or rupture. nih.govnih.gov At lower concentrations, this interaction can create pores that allow the passage of ions and small molecules, while at higher concentrations, it can lead to complete membrane disintegration. nih.gov This cholesterol-dependent mechanism is a hallmark of many steroidal saponins and is considered the principal mode of action for their membrane-disrupting activities.

The permeabilization of the plasma membrane by saponins has profound effects on cell integrity and function. The loss of selective permeability disrupts the critical ionic gradients maintained between the cell's interior and the external environment. This can lead to an influx of ions like Ca²⁺ and the leakage of vital intracellular components such as proteins and metabolites.

This disruption of homeostasis compromises numerous cellular functions. The integrity of intercellular connections, such as tight junctions and adherens junctions, which are crucial for the mechanical stability of cell layers, can be compromised. While direct studies on this compound are limited, the general effect of membrane-active agents is a loss of cellular integrity, which can ultimately trigger programmed cell death (apoptosis) or necrotic cell death. The cell's ability to maintain its structure, communicate with its neighbors, and carry out essential metabolic processes is severely impaired once its primary barrier is breached.

Antimicrobial Research Perspectives

The membrane-disrupting capabilities of saponins form the basis of their investigation as antimicrobial agents. This compound and related compounds have been evaluated for their potency against various pathogens.

While specific studies testing this compound against common plant pathogens are not extensively documented in available literature, research on closely related tigogenin-based saponins provides significant insight into their antifungal potential. A study evaluating a series of C-27 steroidal saponins tested four different tigogenin (B51453) glycosides for their in vitro activity against several opportunistic human fungal pathogens.

These compounds demonstrated significant antifungal activity, particularly against Cryptococcus neoformans and Aspergillus fumigatus, with potencies comparable to the conventional antifungal drug Amphotericin B. The activity was found to be dependent on the structure of the sugar moiety attached to the tigogenin aglycone, with saponins containing four or five monosaccharide units showing the highest efficacy. The findings from this research on human pathogens underscore the potential of tigogenin saponins like this compound as effective antifungal agents, a capability that could foreseeably extend to fungal pathogens affecting plants.

Table 1: In Vitro Antifungal Activity of Tigogenin Saponins against Human Pathogenic Fungi

| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| Tigogenin Saponin 1 | Cryptococcus neoformans | 1.25 | 1.25 |

| Tigogenin Saponin 1 | Aspergillus fumigatus | 2.5 | 5 |

| Tigogenin Saponin 3 | Cryptococcus neoformans | 1.25 | 1.25 |

| Tigogenin Saponin 3 | Aspergillus fumigatus | 5 | 5 |

| Tigogenin Saponin 4 | Cryptococcus neoformans | 1.25 | 2.5 |

| Tigogenin Saponin 4 | Aspergillus fumigatus | 5 | 5 |

| Amphotericin B (Control) | Cryptococcus neoformans | 0.625 | 1.25 |

| Amphotericin B (Control) | Aspergillus fumigatus | 1.25 | 2.5 |

Data adapted from a study on C-27 steroidal saponins. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in microbial death.

The antibacterial mechanisms of saponins are generally attributed to their ability to disrupt cell membranes. Bacterial membranes differ from eukaryotic membranes in that they typically lack cholesterol, with some exceptions having sterol-like hopanoids. However, the amphiphilic nature of saponins may still allow for interaction with the lipid bilayer, leading to a loss of membrane integrity and leakage of cytoplasmic contents. researchgate.netplos.org

Other potential antibacterial mechanisms for plant-derived compounds include the inhibition of essential enzymes, disruption of protein synthesis, and interference with the synthesis of the bacterial cell wall. frontiersin.orgmdpi.com For instance, some natural compounds can damage the structure of the bacterial cell membrane and depress the activity of membranous enzymes, ultimately leading to cell death. researchgate.net While specific mechanistic studies on this compound's antibacterial action are scarce, these established modes of action for phytochemicals provide a framework for its potential antibacterial effects.

Modulation of Biochemical Pathways and Enzyme Activities

Currently, there is limited specific research available detailing the direct modulation of biochemical pathways or the inhibition of specific enzymes by this compound. The primary focus of saponin research has been on their membrane-disruptive properties. While it is plausible that this compound, once inside the cell, could interact with various intracellular targets, including enzymes and signaling proteins, this area remains largely unexplored. The regulation of metabolic pathways often involves molecules that act as allosteric regulators or competitive inhibitors of key enzymes. teachmephysiology.comyoutube.com However, studies have not yet identified specific enzymes or pathways that are directly and significantly modulated by this compound. Therefore, this represents an area for future investigation to fully understand the scope of this compound's biological activities.

Impact on Carbohydrate Metabolism Enzymes (excluding specific animal model data)

In vitro studies specifically detailing the direct impact of the isolated compound this compound on key carbohydrate metabolism enzymes, such as α-amylase and α-glucosidase, are not extensively available in the current body of scientific literature. While research exists on the broader class of saponins and extracts from various plants showing inhibitory effects on these enzymes, specific data quantifying the half-maximal inhibitory concentration (IC50) or the mechanism of action for this compound in isolated enzyme assays is not publicly documented.

Research on Immune Response Modulation through Saponin Interaction

Saponins, as a class of compounds, are well-regarded for their significant immunomodulatory activities, capable of influencing both innate and adaptive immune responses. nih.gov These effects are initiated through complex interactions with various immune cells.

Key Interactions of Saponins with Immune Cells:

Antigen-Presenting Cells (APCs): Saponins can activate APCs, such as dendritic cells (DCs), which are crucial for initiating the adaptive immune response. This activation can involve binding to lectin receptors on the surface of these cells, leading to the production of cytokines and chemokines. proteinatlas.org Activated APCs exhibit an enhanced ability to process and present antigens to T cells. proteinatlas.org

Lymphocytes: Saponins have been shown to stimulate different subsets of T lymphocytes, including T helper 1 (Th1) and T helper 2 (Th2) cells, as well as cytotoxic T lymphocytes (CTLs). nih.govproteinatlas.org This stimulation can lead to the secretion of important cytokines like IL-21, which promotes the proliferation and differentiation of B lymphocytes into antibody-producing plasma cells. nih.gov

Innate Immune Cells: The innate immune response is also modulated by saponins. They can augment the phagocytic activity of macrophages and enhance the cytotoxicity of natural killer (NK) cells. nih.gov

This broad-spectrum activity allows saponins to act as potent adjuvants in vaccine formulations, enhancing both cell-mediated and humoral immunity. cytion.com The specific structure of a saponin molecule plays a critical role in determining whether it will promote a pro-inflammatory (Th1/Th2) or an anti-inflammatory (Th2) response. nih.gov

General Effects of Saponins on Immune Cells

| Immune Cell Type | Observed Effect | Outcome |

|---|---|---|

| Dendritic Cells (DCs) | Activation and enhanced antigen presentation | Initiation of adaptive immunity |

| Macrophages | Augmented phagocytic activity | Enhanced innate immune response |

| Natural Killer (NK) Cells | Increased cytotoxicity | Enhanced innate immune response |

| T Lymphocytes (Th1, Th2, CTL) | Activation and proliferation | Reinforcement of adaptive immunity |

| B Lymphocytes | Stimulation of differentiation into plasma cells | Increased antibody production |

Cellular Signaling and Gene Expression Modulation Studies

A significant mechanism through which saponins exert their anti-inflammatory and immunomodulatory effects is by modulating cellular signaling pathways that control gene expression, particularly those governed by transcription factors. One of the most studied targets is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Research on various saponins has demonstrated their ability to interfere with this cascade at multiple points:

Inhibition of IκB Degradation: Some saponins have been shown to prevent the LPS-stimulated phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking its activation.

Upstream Signaling Modulation: The activation of NF-κB can be triggered by upstream pathways like the PI3K/Akt pathway. Studies indicate that certain saponins can inhibit the PI3K/Akt signaling cascade, which in turn prevents the activation of the NF-κB pathway.

Reduced Nuclear Translocation: By preventing the degradation of IκBα, saponins effectively reduce the amount of active NF-κB that can move into the nucleus to bind to DNA and activate gene transcription.

This modulation of the NF-κB signaling pathway is a key molecular mechanism underlying the anti-inflammatory properties reported for many saponins.

Modulation of the NF-κB Pathway by Saponins

| Signaling Step | Effect of Saponins | Molecular Consequence |

|---|---|---|

| PI3K/Akt Signaling | Inhibition | Prevents upstream activation of the NF-κB cascade |

| IκB Phosphorylation & Degradation | Inhibition | NF-κB remains bound to IκB in the cytoplasm |

| NF-κB Nuclear Translocation | Reduction | Decreased transcription of pro-inflammatory genes |

Research on In Vitro Cell Growth and Proliferation Models (excluding cancer therapy/human trials)

Specific in vitro studies investigating the effects of the isolated compound this compound on the growth and proliferation of non-cancerous cell models were not identified in the reviewed scientific literature. Research on the impact of saponins on cellular proliferation is often focused on cancer cell lines due to their potent cytotoxic and anti-proliferative effects in that context. Data on how this compound specifically affects the cell cycle, viability, and proliferation rates of normal cell lines such as fibroblasts or endothelial cells is currently lacking.

Derivatives, Analogues, and Structure Activity Relationship Sar Research

Synthesis and Characterization of Semisynthetic Tigonin Derivatives

The synthesis of this compound derivatives often involves semisynthesis, a process that uses natural products as starting materials for chemical modifications wikipedia.org. This approach is particularly useful for complex molecules like saponins (B1172615), where total synthesis from simple precursors would be significantly more challenging and costly wikipedia.org. Semisynthesis allows for targeted modifications to specific parts of the this compound structure, such as the steroidal aglycone or the sugar chains.

Characterization of the synthesized derivatives is crucial to confirm their chemical structures and purity. Common techniques employed for this purpose include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) yu.edu.joekb.egnih.goviljs.org.ngmdpi.comjmchemsci.comacademie-sciences.fr. Elemental analysis and techniques like Thin Layer Chromatography (TLC) can also be used to assess purity and monitor reaction progress iljs.org.ngresearchgate.net. These methods provide detailed information about the molecular weight, functional groups, and the arrangement of atoms in the synthesized compounds, ensuring that the intended structural modifications have been successfully achieved.

While specific detailed examples of this compound semisynthesis and characterization were not extensively found in the search results, the general principles and techniques applied to other complex natural product derivatives, such as norbelladine (B1215549) derivatives or phenylspirodrimanes, are applicable nih.govmdpi.com. For instance, the synthesis of N-methylated norbelladine derivatives involved a three-step process followed by characterization using ¹H and ¹³C NMR spectroscopy mdpi.com. Similarly, semisynthetic phenylspirodrimane derivatives were characterized to confirm their structures nih.gov.

Comparative Biological Activity Studies of this compound Analogues

Comparative biological activity studies are essential for understanding the impact of structural modifications on the biological effects of this compound analogues. These studies involve testing the synthesized derivatives and the parent compound (this compound) in various biological assays to compare their potency and efficacy. By correlating structural differences with observed biological activities, researchers can begin to establish Structure-Activity Relationships.

The nature of the biological activity studies depends on the potential applications being investigated. For compounds derived from plants known for certain medicinal properties, such as those from which this compound is isolated, studies might focus on areas like cardiovascular effects (given the source plants Digitalis species are known for cardiac glycosides) or other reported activities of saponins researchgate.netcore.ac.uk. Comparative studies could assess activities such as antimicrobial effects, antioxidant properties, or interactions with specific biological targets. researchgate.netnih.govscirp.org

Data from such studies would typically involve comparing metrics like IC₅₀ (half maximal inhibitory concentration) or EC₅₀ (half maximal effective concentration) values for different analogues against specific biological targets or processes. While no specific comparative biological activity data for a series of this compound analogues were found in the immediate search results, research on other compound classes demonstrates this approach. For example, comparative studies have been conducted on the biological activities of different Terminalia species extracts nih.gov and the pharmacokinetics and antiviral activity of tricin (B192558) compared to other flavonoids scirp.org. Studies on digoxigenin (B1670575) derivatives of coagulation factors illustrate how modifications can affect enzymatic activity nih.gov.

Computational Modeling for Structure-Function Prediction

Computational modeling plays an increasingly important role in SAR research, complementing experimental studies by providing insights into the relationship between chemical structure and biological function at a molecular level mdpi.comnih.goveinsteinmed.edunih.gov. For this compound and its analogues, computational methods can be used to predict how structural modifications might affect properties such as molecular shape, electronic distribution, flexibility, and interactions with potential biological targets like proteins or membranes.

Techniques such as molecular docking can predict how tightly a this compound analogue might bind to a specific receptor or enzyme, providing insights into potential mechanisms of action and relative potencies mdpi.com. Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a series of compounds with their biological activities, allowing for the prediction of activity for new, untested analogues researchgate.netwikipedia.orgnih.gov.

Computational modeling can help prioritize which derivatives to synthesize and test experimentally, saving time and resources. It can also provide explanations for observed experimental results, helping to refine the understanding of the SAR. While specific computational modeling studies focused solely on this compound were not found, the application of these techniques is widespread in the study of natural product derivatives and their biological activities mdpi.commdpi.com. For instance, docking analysis was used to understand the impact of N-methylation on the pharmacological relevance of norbelladine derivatives mdpi.com. Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to develop predictive models for the binding of combretastatin (B1194345) analogues to tubulin nih.gov.

Computational approaches contribute to a more comprehensive understanding of how subtle changes in the complex structure of this compound and its analogues can lead to significant differences in their biological profiles, guiding the rational design of novel compounds with desired properties.

Ecological and Physiological Roles of Tigonin in Host Plants

Defense Mechanisms Against Herbivory and Pathogens

Saponins (B1172615), as a class of plant secondary metabolites, are widely recognized for their defensive properties against herbivores and pathogens. apsnet.orgresearchgate.net These compounds can deter feeding by herbivores due to their bitter taste or toxic effects. wikipedia.orgbohrium.com Against pathogens, saponins can disrupt cell membranes, inhibit enzyme activity, or interfere with microbial growth and development. apsnet.orgresearchgate.net

For instance, some saponins have demonstrated antifungal activity by disrupting the cell membranes of fungi through interaction with sterols. apsnet.org They can also exhibit antibacterial properties. researchgate.net The production of these defensive compounds can be constitutive, meaning they are always present in the plant, or induced in response to attack. wikipedia.orgnih.govmdpi.com

While the general defensive roles of saponins are well-established, specific research detailing how Tigonin itself acts against particular herbivores or pathogens, the concentrations at which it is effective, or the precise mechanisms it employs in its host plants (Digitalis species) is not extensively documented in the provided search results. Therefore, this compound's contribution to the defense mechanisms of Digitalis is understood within the broader context of saponin (B1150181) functions.

Role in Plant Growth and Development (General Saponin Effects)

Saponins can also influence various aspects of plant growth and development, although these effects can be complex and concentration-dependent. Some studies suggest that saponins, particularly at low concentrations, can promote plant growth, including seed germination and root development. nih.govresearchgate.net This may be attributed to their surface-active properties, which could affect water and nutrient uptake. nih.gov

For example, research on triterpenoid (B12794562) saponins has indicated growth-enhancing effects, particularly on roots. researchgate.net Saponins might form a layer around roots that influences water transport. nih.gov However, other types of saponins, such as steroidal glycoalkaloid saponins, have been shown to inhibit stem elongation and chlorophyll (B73375) accumulation in seedlings at higher concentrations. researchgate.net

Allelopathic Effects of this compound in Plant Communities

Allelopathy is an ecological phenomenon where plants release biochemicals into the environment that influence the growth, survival, and reproduction of other plants. researchgate.netmdpi.com These allelochemicals, often secondary metabolites, can have inhibitory or stimulatory effects on neighboring plant species, thereby shaping plant community structure and dynamics. researchgate.netmdpi.commdpi.com

Allelopathic compounds can be released from various plant parts, including leaves, roots, and seeds, through processes such as leaching, root exudation, volatilization, and decomposition of plant residues. plantprotection.pl These chemicals can affect target plants by interfering with processes like photosynthesis, respiration, and nutrient uptake, or by altering soil properties and microbial communities. mdpi.com

Emerging Research Methodologies and Omics Integration in Tigonin Studies

Metabolomics Approaches for Comprehensive Phytochemical Profiling

Metabolomics, the large-scale study of small molecules within a biological system, has become an indispensable tool for the comprehensive phytochemical profiling of plants that produce Tigonin and other saponins (B1172615). nih.govnih.gov This approach allows for a holistic view of the metabolome, enabling the identification and quantification of a wide array of compounds, including precursors, intermediates, and derivatives of this compound. mdpi.com By employing a combination of analytical platforms, researchers can create detailed metabolic fingerprints of this compound-producing plants. researchgate.net

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are at the forefront of these efforts. mdpi.comresearchgate.netnih.gov These methods offer high sensitivity and selectivity, making it possible to distinguish between structurally similar saponins and to identify novel or rare compounds within a complex plant extract. nih.gov For instance, UPLC-QTOF-MS has been effectively used for the metabolic fingerprinting of various plant species, revealing a vast diversity of phytochemicals. nih.gov

Metabolomic studies are not only crucial for cataloging the chemical diversity within a single plant but also for comparing different species, cultivars, or plant tissues to understand the distribution and accumulation of this compound and related compounds. mdpi.comnih.gov This comparative analysis can reveal key differences in metabolic pathways and regulatory mechanisms.

Table 1: Metabolomics Techniques in Phytochemical Profiling of Saponin-Producing Plants

| Analytical Technique | Principle | Application in Saponin (B1150181) Research | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by mass-based detection and identification. | Analysis of derivatized, less polar saponin aglycones and steroidal precursors. | High resolution, established libraries for compound identification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their affinity to a stationary phase, followed by mass analysis. | Profiling of a wide range of saponins, including glycosylated forms, in complex mixtures. | High sensitivity and specificity, suitable for non-volatile and thermally labile compounds. |

| UPLC-QTOF-MS | A high-resolution LC-MS technique offering enhanced separation efficiency and accurate mass measurement. | Detailed metabolic fingerprinting, identification of unknown saponins, and comparative metabolomics. | High throughput, excellent resolution, and mass accuracy for formula prediction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Structural elucidation of novel saponins and quantification of major compounds without the need for standards. | Non-destructive, provides detailed structural information. |

Proteomics and Interactomics for Target Identification

Understanding the biological activity of this compound requires the identification of its molecular targets within the cell. Proteomics and interactomics are powerful disciplines that enable the large-scale analysis of proteins and their interactions, providing a pathway to pinpoint the proteins that bind to or are modulated by this compound. nih.govmdpi.comnih.gov

Chemical proteomics approaches are particularly valuable for identifying the direct binding partners of small molecules like this compound. nih.gov These methods often involve immobilizing a derivative of the compound of interest to a solid support to "pull down" interacting proteins from a cell lysate. Subsequent identification of these proteins by mass spectrometry can reveal direct targets. Another approach is to observe changes in the proteome of cells or tissues in response to this compound treatment. mdpi.comnih.gov Proteins that show altered expression or post-translational modifications can provide clues about the pathways affected by the compound.

Interactome mapping aims to build a comprehensive network of protein-protein interactions. nih.govnih.gov By understanding the interaction network of a potential this compound target, researchers can predict the broader downstream effects of the compound. For instance, if this compound is found to bind to a specific enzyme, interactomics can help identify the substrates and regulatory partners of that enzyme, thus illuminating the mechanism of action of this compound. While direct proteomic studies on this compound are still emerging, research on other natural products provides a strong framework for its future investigation.

Table 2: Potential Protein Targets for this compound and Methods for Their Identification

| Potential Protein Target Class | Rationale for Interaction with this compound | Proteomics/Interactomics Approach |

| Membrane Proteins (e.g., ion channels, receptors) | The amphiphilic nature of saponins suggests interaction with cell membranes. | Affinity chromatography with a this compound-based probe followed by mass spectrometry. |

| Enzymes in Signaling Pathways | Many natural products exert their effects by modulating key signaling enzymes. | Differential proteome analysis (e.g., 2D-gel electrophoresis, TMT-based proteomics) of cells treated with this compound. |

| Apoptosis-related Proteins | Saponins are known to induce apoptosis in various cell types. | Yeast two-hybrid screening to identify interactions with known apoptotic proteins. |

| Cytoskeletal Proteins | Disruption of the cytoskeleton is a known effect of some bioactive compounds. | Co-immunoprecipitation followed by mass spectrometry to identify proteins in a complex with a primary target. |

Gene Editing and Synthetic Biology Applications in Saponin Production

The production of this compound and other steroidal saponins in their natural plant sources is often low and subject to environmental fluctuations. Gene editing technologies, particularly CRISPR/Cas9, and synthetic biology offer promising solutions to overcome these limitations by enabling the targeted modification and engineering of saponin biosynthetic pathways. nih.govmdpi.comnih.gov

The biosynthesis of steroidal saponins like this compound involves a complex series of enzymatic reactions starting from cholesterol. nih.gov Key enzyme families in this pathway include cytochrome P450 monooxygenases (CYPs), UDP-dependent glycosyltransferases (UGTs), and various transcription factors that regulate the expression of these enzymes. nih.govnih.gov

Synthetic biology takes this a step further by aiming to reconstruct the entire this compound biosynthetic pathway in a microbial host, such as yeast or bacteria. nih.gov This involves identifying all the necessary genes from the plant, optimizing their expression in the host organism, and engineering the host's metabolism to provide the required precursors. This approach offers the potential for large-scale, controlled, and sustainable production of this compound and other valuable saponins.

Table 3: Key Genes and Enzymes in Steroidal Saponin Biosynthesis as Targets for Engineering

| Gene/Enzyme Class | Role in Saponin Biosynthesis | Potential Engineering Strategy |

| Cytochrome P450s (e.g., CYP90B, CYP72A) | Hydroxylation and oxidation of the steroidal backbone. nih.gov | Overexpression of specific CYPs to increase the production of key intermediates. |

| UDP-Glycosyltransferases (UGTs) | Glycosylation of the sapogenin, which is crucial for bioactivity. nih.gov | Introduction of novel UGTs to create new saponin derivatives with potentially enhanced properties. |

| Transcription Factors (e.g., AP2/ERF, bHLH) | Regulation of the expression of biosynthetic genes. nih.gov | Overexpression of positive regulators or knockout of negative regulators to boost pathway flux. |

| Sterol Desaturases/Reductases | Modification of the initial sterol precursor. nih.gov | Engineering these enzymes to increase the availability of cholesterol for saponin synthesis. |

Current Research Challenges, Knowledge Gaps, and Future Directions for Tigonin Research

Elucidating Undefined Biosynthetic Steps and Associated Enzymes

A significant challenge in Tigonin research lies in the complete elucidation of its biosynthetic pathway. While the general framework for steroidal saponin (B1150181) synthesis is known, the specific enzymes and intermediate steps leading to this compound are not fully characterized. mdpi.comnih.gov

The biosynthesis of steroidal saponins (B1172615) is a complex, multi-stage process. researchgate.net It begins with the formation of the C27 cholesterol or β-sitosterol skeleton, derived from 2,3-oxidosqualene (B107256) which is synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comresearchgate.net The subsequent critical steps involve a series of modifications to this steroidal backbone, including hydroxylation, oxidation, and glycosylation, which create the vast diversity of saponin structures. mdpi.comfrontiersin.org